Furothiazole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding furothiazole. This compound belongs to the class of five-membered fused heterocyclic systems, which are integral components in numerous natural products and synthetic molecules with significant biological and material science applications.

The this compound scaffold is an amalgamation of a furan (B31954) ring, an oxygen-containing five-membered aromatic heterocycle, and a thiazole (B1198619) ring, which contains both sulfur and nitrogen atoms. This fusion results in a unique electronic and structural architecture, influencing its chemical reactivity and potential for molecular interactions. The constituent rings, furan and thiazole, are themselves cornerstones of heterocyclic chemistry, known for their versatile reactivity and presence in a wide array of biologically active compounds. The study of this compound, therefore, provides valuable insights into the interplay of these two important heterocyclic systems and the emergent properties of their fused derivatives.

Structural Framework and Nomenclature Variants of this compound and Related Fused Heterocycles

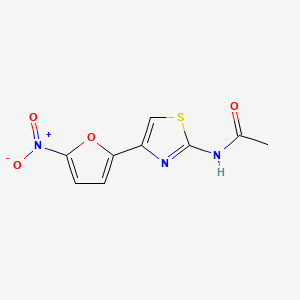

The structural framework of this compound is characterized by the fusion of a furan and a thiazole ring. Depending on the points of fusion, several isomers are possible. The most common and extensively studied this compound is N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, which has the CAS number 531-82-8.

The nomenclature of fused heterocyclic systems like this compound follows specific IUPAC rules. The name "this compound" itself is a fusion name, indicating the combination of a furan ("furo") and a thiazole ring. The specific isomer is denoted by indicating the bond of the furan ring to which the thiazole ring is fused, for example, furo[3,2-d]thiazole.

A variety of related fused heterocycles exist where the furan or thiazole ring is fused with other carbocyclic or heterocyclic systems. These include, but are not limited to, benzofurothiazoles and thienofurothiazoles. The systematic naming of these compounds also adheres to established nomenclature conventions, specifying the constituent rings and their fusion points.

Historical Development and Initial Academic Inquiries into this compound and Analogs

The first synthesis of a this compound derivative, specifically N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, was reported in 1962. The synthesis involved the reaction of thiourea (B124793) with 2-bromoacetyl-5-nitrofuran to form the hydrobromide of 2-amino-4-(5-nitro-2-furyl)thiazole. This intermediate was then acetylated with acetic anhydride (B1165640) in pyridine (B92270) to yield the final product.

Initial academic inquiries into this compound and its analogs were largely driven by the exploration of new heterocyclic scaffolds with potential biological activities. The presence of the nitrofuran moiety in the first synthesized derivative was of particular interest, as nitrofurans were known for their antibacterial properties. Early research, therefore, often focused on the synthesis of new derivatives and the evaluation of their antimicrobial potential. These foundational studies laid the groundwork for subsequent investigations into the broader chemical and biological properties of the this compound ring system.

Overview of Research Trajectories in this compound Chemistry

Research into this compound chemistry has evolved along several distinct trajectories, primarily centered around the synthesis of novel derivatives and the investigation of their biological activities. Key areas of investigation include:

Antimicrobial Activity: A significant body of research has focused on the synthesis of this compound analogs as potential antibacterial and antifungal agents. The initial interest stemmed from the known antimicrobial properties of nitrofurans. Studies have explored the impact of various substituents on the this compound scaffold on the spectrum and potency of antimicrobial activity.

Anticancer Activity: More recent research has explored the potential of this compound derivatives as anticancer agents. These studies involve the design and synthesis of novel compounds and their evaluation against various cancer cell lines. The mechanism of action is also a key area of investigation, with some studies suggesting that these compounds may act as topoisomerase inhibitors.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound derivatives has also been investigated. This line of research involves synthesizing new analogs and assessing their ability to inhibit inflammatory pathways in various in vitro and in vivo models.

The synthesis of the this compound core and its derivatives often employs well-established methods in heterocyclic chemistry, such as the Hantzsch thiazole synthesis for the construction of the thiazole ring and the Paal-Knorr synthesis for the formation of the furan ring. Modifications of these classical methods and the development of new synthetic routes continue to be an active area of research to improve efficiency, yield, and access to a wider range of derivatives.

Detailed Research Findings

The following tables summarize some of the key research findings related to the biological activities of this compound and its analogs.

| Compound/Analog | Cancer Cell Line(s) | Key Findings | Citation |

|---|---|---|---|

| N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide | Rat transitional cell carcinoma | Demonstrated carcinogenic properties upon dietary administration. | nih.gov |

| Furo[3,2-b]indole derivatives | A498 renal cancer cells | Exhibited significant and selective anticancer activity. | nih.gov |

| Thiazole-based stilbene (B7821643) analogs | Various cancer cell lines | Acted as potent DNA topoisomerase IB inhibitors. | |

| 2,4-disubstituted thiazole derivatives | Various human tumor cell lines | Showed cytotoxic and growth inhibitory effects. | researchgate.net |

| Compound/Analog | Microorganism(s) | Key Findings | Citation |

|---|---|---|---|

| Furo[2,3-d]thiazole (B11771582) derivatives | Gram-positive and Gram-negative bacteria | Exhibited antibacterial activity against a range of bacteria. | nih.gov |

| Benzothiazole analogs | Various bacterial and fungal strains | Showed potent antibacterial and antifungal activity. | nih.gov |

| Thiazole-based pyrrolidine (B122466) derivatives | Gram-positive bacteria | Selectively inhibited the growth of Gram-positive bacteria. |

| Compound/Analog | Model | Key Findings | Citation |

|---|---|---|---|

| Furo[2,3-d]thiazole derivatives | Carrageenan-induced edema in rats | Demonstrated significant anti-inflammatory activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRMPDLIHUXUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020952 | |

| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-82-8 | |

| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42HOE346S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Furothiazole and Its Derivatives

Classical Approaches to Furothiazole Core Synthesis

Traditional methods for constructing the this compound core often rely on well-established, fundamental reactions in organic chemistry. These approaches, while sometimes requiring multiple steps and harsh conditions, form the foundation of heterocyclic synthesis.

Multi-step linear syntheses involve the sequential construction of the this compound core, where intermediates are isolated and purified at each stage. A common strategy involves first synthesizing a functionalized furan (B31954) precursor, which is then used as a building block to annulate the thiazole (B1198619) ring.

For example, a substituted furan-containing α-haloketone can be prepared through established methods. This intermediate then serves as the electrophilic component in a subsequent reaction with a sulfur-containing nucleophile to form the thiazole ring. This linear approach allows for controlled introduction of substituents on both the furan and thiazole moieties.

Table 1: Example of a Linear Synthetic Sequence for a this compound Derivative

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Furan, α-haloacetyl chloride | 2-(α-haloacetyl)furan | Installation of the α-haloketone moiety onto the furan ring. |

Cyclization reactions are pivotal in the formation of the this compound ring system. These reactions construct the heterocyclic core in a single key step, often through the formation of one or more C-N and C-S bonds. The most prominent method for thiazole ring formation, which can be adapted for furothiazoles, is the Hantzsch thiazole synthesis. longdom.org

In this approach, a furan derivative bearing an α-haloketone functionality is reacted with a thioamide or thiourea (B124793). The reaction proceeds via an initial alkylation of the sulfur atom, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring system.

More advanced cyclization strategies include domino reactions, which involve multiple bond-forming transformations in a single synthetic operation without isolating intermediates. For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas allows for a rapid synthesis of 2-aminothiazoles, a method that can be conceptually extended to furan-based substrates. organic-chemistry.org These reactions often proceed via a 5-exo-dig cyclization pathway. organic-chemistry.org

Table 2: Key Cyclization Reactions for this compound Synthesis

| Reaction Name | Key Reactants | Product Core | Description |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Furan-α-haloketone, Thioamide/Thiourea | Furo[3,2-d]thiazole | A classic cyclocondensation reaction forming the thiazole ring onto a furan precursor. longdom.org |

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water, ammonia, or hydrogen sulfide. libretexts.org This class of reactions is fundamental to the synthesis of many heterocyclic systems, including furothiazoles.

One of the most common strategies is the condensation of a furan-based carbonyl compound, such as furfural or a 2-acylfuran, with a molecule containing an aminothiol moiety. mdpi.com The initial step is the formation of an imine or a similar intermediate, which then undergoes cyclization and oxidation or dehydration to yield the final thiazole ring. For instance, the reaction of furfural with 2-aminothiophenol derivatives can lead to 2-(furan-2-yl)benzothiazoles, demonstrating the principle of using a furan aldehyde in a condensation-cyclization sequence. mdpi.com

Another approach involves the condensation of 1,2-dicarbonyl compounds with sulfamide, which can be conducted under solvent-free conditions, representing an environmentally benign alternative for creating five-membered heterocycles. conicet.gov.ar

Table 3: Examples of Condensation Strategies for this compound Systems

| Furan Precursor | Thiazole Precursor | Reaction Type | Resulting Structure |

|---|---|---|---|

| Furfural | 2-Aminothiophenol | Condensation-Cyclization | 2-(Furan-2-yl)benzothiazole |

| Furan-1,2-dicarbonyl | Sulfamide | Solvent-free Condensation | Furo[2,3-d]thiadiazole dioxide |

Advanced and Efficient Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and low yields, advanced synthetic strategies have been developed. These include the use of transition-metal catalysts and microwave irradiation to promote efficiency and selectivity.

Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of C-C and C-heteroatom bonds under mild conditions. Catalysts based on palladium, copper, rhodium, and cobalt are employed to facilitate reactions such as cross-couplings, C-H functionalization, and cycloisomerizations. nih.govorganic-chemistry.org

A powerful strategy for synthesizing fused furan heterocycles is the tandem Sonogashira coupling–cycloisomerization reaction. figshare.com This method can be applied to a suitably functionalized thiazole precursor, such as a bromo-aminothiazole derivative. The process involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an in-situ cycloisomerization to construct the furan ring, yielding the this compound core in a single pot. This approach offers high functional group tolerance and typically proceeds in high yield. figshare.com

Cobalt(III) catalysts have also been developed for the synthesis of furans through C–H bond additions to aldehydes followed by in-situ cyclization and aromatization. nih.gov Such strategies demonstrate the potential for direct and atom-economical construction of the furan portion of the this compound system.

Table 4: Transition Metal-Catalyzed Reactions for Furo-Fused Heterocycles

| Catalyst System | Reaction Type | Application in this compound Synthesis |

|---|---|---|

| Pd/Cu | Tandem Sonogashira Coupling–Cycloisomerization | Annulation of a furan ring onto a pre-existing thiazole. figshare.com |

| Co(III) | C–H Functionalization/Addition/Cyclization | Synthesis of the furan ring from simple inputs. nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govscielo.br The efficient and uniform heating provided by microwaves can accelerate a wide range of organic transformations, including condensation, cyclization, and multi-component reactions used in this compound synthesis. nih.gov

For example, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles can be performed rapidly and without a catalyst in glycerol under microwave irradiation. researchgate.net Applying this to furan-based aldehydes would provide a green and efficient route to furan-substituted thiazoles. Similarly, domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, are performed efficiently under microwave irradiation, yielding the desired thiazole products in minutes rather than hours. organic-chemistry.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Condensation | Several hours | 3-10 minutes | Often significant | scielo.brresearchgate.net |

| Domino Alkylation-Cyclization | Not specified | A few minutes | High yields achieved rapidly | organic-chemistry.org |

The application of MAOS represents a significant advancement in the synthesis of furothiazoles, aligning with the principles of green chemistry by reducing reaction times and often enabling the use of less hazardous solvents or even solvent-free conditions. researchgate.net

Ultrasound-Assisted Synthetic Routes

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for creating heterocyclic compounds like thiazoles. tandfonline.com This technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. tandfonline.comdntb.gov.ua The benefits of ultrasound-assisted synthesis include significantly reduced reaction times, increased product yields, milder reaction conditions, and enhanced product purity compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov

Ultrasound has been effectively used for the synthesis of various thiazole derivatives. semanticscholar.org For instance, new 1,3-thiazoles and 1,3,4-thiadiazines have been efficiently synthesized under solvent-free conditions using ultrasonic irradiation. tandfonline.comresearchgate.net In one approach, the reaction of thiosemicarbazone derivatives with hydrazonoyl halides or α-haloketones was carried out in an ultrasonic water bath at 40°C, operating at a frequency of 40 kHz and a power of 250 W. mdpi.com This method not only accelerated the reactions but also led to high yields of the desired thiazole products. mdpi.com

The combination of ultrasound with eco-friendly catalysts further enhances the green credentials of the synthesis. For example, a recyclable cross-linked chitosan hydrogel biocatalyst has been used in conjunction with ultrasonic irradiation to synthesize novel thiazoles, offering high yields and the ability to reuse the catalyst without significant loss of efficiency. mdpi.com Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been employed as an effective biocatalyst under ultrasonic conditions, proving more effective than unmodified chitosan in terms of yield and reaction time. nih.govnih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Method | Catalyst | Reaction Time | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Conventional | Triethylamine (TEA) | 10-12 hours | 72-85 | Reflux | mdpi.com |

| Ultrasound | PIBTU-CS Hydrogel | 30-60 min | 90-97 | 40°C, 40 kHz | mdpi.com |

| Ultrasound | TCsSB Hydrogel | 20 min | 96 | 35°C | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a foundational approach to chemical design and engineering that aims to reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Its twelve principles provide a framework for creating more sustainable chemical processes, focusing on areas such as waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks and catalysts. nih.govsciencedaily.com In the synthesis of this compound and its derivatives, these principles are increasingly being applied to minimize environmental impact and improve safety and efficiency. dntb.gov.ua

A key objective in green chemistry is to reduce the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. researchgate.net Solvent-free reactions, or solid-state reactions, offer a compelling alternative. rsc.orgamanote.com These reactions, often facilitated by microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. tsijournals.com For example, the synthesis of 1,3-thiazoles has been successfully achieved under solvent-free ultrasonic conditions. tandfonline.comresearchgate.net In another instance, benzothiazolium iodide salts, precursors to ionic liquids, were prepared in good yields under solvent-free conditions by reacting 2-alkylbenzothiazoles with iodoalkanes at temperatures between room temperature and 80°C. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an organic or inorganic anion. researchgate.netnih.gov They are considered green solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. youtube.com The structure of ILs can be tailored to modify their physical and chemical properties, making them "designer solvents." journalijar.com Imidazole-based ionic liquids are commonly used as catalysts or solvents in various organic reactions, including esterification and Diels-Alder reactions. alfa-chemistry.com In thiazole synthesis, ILs can serve as both the solvent and catalyst, facilitating reactions under mild conditions. For instance, the condensation of 2-aminothiophenol with aromatic aldehydes to form 2-arylbenzothiazoles has been achieved in the ionic liquid 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under microwave acceleration without any additional solvent or catalyst. organic-chemistry.org

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for green chemical synthesis. synthiaonline.com Chemoenzymatic synthesis combines the advantages of biological and chemical catalysis. A novel chemoenzymatic one-pot, multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method involves the reaction of a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate in ethanol (B145695) at 45°C. The process achieves high yields (up to 94%) under mild conditions, demonstrates a broad tolerance for different substrates, and simplifies the work-up procedure, highlighting the potential of enzymes in constructing complex heterocyclic scaffolds. nih.gov

Atom economy, a central concept in green chemistry introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.comwikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. rsc.org Synthetic methods should be designed to maximize atom economy. nih.govwordpress.com

Other sustainability metrics are also used to evaluate the "greenness" of a chemical process. researchgate.net These include:

E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. A lower E-factor signifies less waste and a greener process.

Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of all reactants used.

Mass Intensity (MI): The ratio of the total mass used in a process (reactants, solvents, reagents, process aids) to the mass of the product.

Addition reactions, such as the Diels-Alder reaction, are classic examples of highly atom-economical processes. jocpr.comrsc.org In contrast, elimination and substitution reactions often have lower atom economies due to the generation of stoichiometric byproducts. wikipedia.org By analyzing these metrics, chemists can compare different synthetic routes and select the most sustainable option. researchgate.net

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (%) | (MW of desired product / MW of all reactants) x 100 | 100% | Measures how efficiently reactant atoms are used. primescholars.com |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Quantifies waste generation. |

| Reaction Mass Efficiency (%) | (Mass of product / Total mass of reactants) x 100 | 100% | Relates product mass to reactant mass. |

| Mass Intensity | Total mass in / Mass of product | 1 | Comprehensive process efficiency metric. |

Regioselective and Stereoselective Syntheses

Controlling the precise spatial arrangement of atoms is critical in synthesizing complex molecules, particularly for pharmaceutical applications where specific isomers may exhibit desired biological activity. Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity refers to the control over the formation of one stereoisomer over another. nih.govnih.gov

Recent advances have enabled highly selective syntheses of functionalized thiazole derivatives. For example, a palladium-catalyzed method allows for the regioselective C-H alkenylation of the thiazole ring. rsc.org This approach enables the programmed and sequential functionalization at the C-2, C-4, and C-5 positions, starting from simple thiazole or mono-substituted derivatives. rsc.org

Another strategy involves the C-H formamidation of thiazole N-oxides with isocyanides, promoted by microwaves. researchgate.net This reaction demonstrates high regioselectivity; for C2-unsubstituted thiazole N-oxides, formamidation occurs at the C2 position, while for C2-substituted variants, the reaction selectively takes place at the C4 position. researchgate.net Such methods provide powerful tools for creating structurally diverse and complex this compound derivatives with a high degree of precision. nih.gov The stereoselective synthesis of specific thiazole enantiomers has also been achieved, with the absolute configuration confirmed by techniques like X-ray crystallography. nih.govnih.gov

Derivatization Strategies of the this compound Scaffold

The modification of the this compound core is essential for developing a library of derivatives with diverse physicochemical properties and biological activities. Strategies for derivatization primarily focus on the functionalization of the fused ring system, the introduction of various side chains, and the creation of hybrid molecules that incorporate other pharmacophores.

Functionalization of Ring Systems

The reactivity of the this compound scaffold allows for the introduction of functional groups on both the furan and the thiazole rings. While the specific functionalization of the this compound core is an area of ongoing research, methodologies applied to analogous fused thiazole systems can provide insights into potential synthetic pathways. For instance, in related [5-5]-fused heteroaromatic systems like 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole, a sulfone group on the thiazole ring has been used as a versatile reactive handle. nih.gov This allows for a variety of subsequent transformations, including:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the sulfone group activates the ring for substitution reactions with various nucleophiles.

Metal-Catalyzed Couplings: The sulfone can be displaced through coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents.

Radical-Based Alkylations: The sulfone moiety can also facilitate the introduction of alkyl groups through radical-mediated processes. nih.gov

These strategies highlight the potential for selective modification of the thiazole portion of the this compound scaffold, enabling the synthesis of a wide array of derivatives. Theoretical studies on thiazole derivatives indicate that the reactivity of the ring and the preferred sites for electrophilic or nucleophilic attack are heavily influenced by the electronic nature of the substituents already present on the ring. researchgate.net

Introduction of Diverse Side Chains and Substituents

The introduction of diverse side chains and substituents onto the this compound scaffold is a key strategy for modulating its biological and chemical properties. Often, these substituents are incorporated during the synthesis of the core ring system rather than by post-synthetic modification. This approach allows for significant structural diversity based on the choice of starting materials.

One common method involves the Hantzsch thiazole synthesis, a versatile reaction for constructing the thiazole ring. nih.gov For example, the reaction of an α-haloketone with a thioamide derivative can lead to the formation of a substituted thiazole ring fused to a furan. The substituents on the resulting this compound are determined by the R-groups on the initial reactants.

A variety of substituents can be introduced using this and similar cyclization strategies. For instance, the synthesis of novel 1,3-thiazole derivatives containing a 2-(furan-2-yl)-1H-imidazole component has been achieved through the reaction of carbothioamides with hydrazonyl chlorides or chloroacetone. researchgate.net This demonstrates the feasibility of attaching complex heterocyclic side chains to the thiazole ring.

The following table summarizes examples of substituted thiazole derivatives, which can be conceptually extended to the this compound system, showcasing the types of side chains that can be introduced.

| Starting Materials | Reagents and Conditions | Resulting Substituents on Thiazole Ring | Reference |

| 1,4-disubstituted thiosemicarbazides and chloroacetone | Ethyl acetate/Et3N at room temperature or ethanol under reflux | Methyl group at position 4; various aryl and alkyl groups at positions 2 and 3 | |

| Carbothioamides and hydrazonyl chlorides | Absolute EtOH with triethylamine at reflux | Aryl, furan, and imidazole moieties | researchgate.net |

| Thiosemicarbazone derivatives and phenacyl bromides | Glacial acetic acid catalyst, heated at 80 °C | Aryl groups at position 4 | nih.gov |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and pyrimidine thiones | Dioxane with a catalytic amount of Et3N | Complex fused ring systems and multiple thiazole moieties | nih.gov |

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophoric units into a single molecule. nih.govekb.eg This strategy aims to create new chemical entities with improved affinity, efficacy, or modified selectivity, and it has been applied to thiazole-containing compounds. The hybridization of a this compound scaffold with other biologically active moieties is a promising avenue for the development of novel therapeutic agents.

The core principle of molecular hybridization is to leverage the synergistic effects of different pharmacophores. For example, thiazole-pyrazole and thiazole-pyrazoline hybrids have been synthesized and shown to possess a range of biological activities. nih.govekb.eg These hybrids are typically created by linking the two heterocyclic rings through a flexible or rigid linker, such as a hydrazone group. nih.gov

A notable example of hybridization involving a furan-containing scaffold is the synthesis of thiazole hybrids with a [3.3.0]furofuranone moiety. researchgate.net In this work, the thiazole ring was constructed onto the existing furofuranone framework, resulting in a novel hybrid molecule with significant cytotoxic activity against several human malignant cell lines. researchgate.net This approach demonstrates the potential of fusing or linking the this compound core with other complex scaffolds to generate compounds with enhanced biological profiles.

The following table outlines some molecular hybridization strategies involving thiazole and related heterocyclic systems.

| Hybrid Scaffold | Synthetic Approach | Potential Biological Application | Reference |

| Thiazole-Pyrazole | Condensation of pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones in a multicomponent reaction. nih.gov | Apoptosis induction | nih.gov |

| Thiazole-Pyrazoline | Reaction of α, β-unsaturated aldehydes and ketones with hydrazines, followed by cyclization. ekb.eg | Antimicrobial, antitumor | ekb.eg |

| Thiazole-[3.3.0]furofuranone | Condensation of aldononitriles with cysteine ethyl ester hydrochloride, followed by thiazole ring formation. researchgate.net | Antiproliferative | researchgate.net |

| Tetrazole-Thiazole/Thiophene/Thiadiazole | Multi-step synthesis involving the creation of tetrazole-based hybrids linked to other heterocyclic rings. | Antimicrobial | researchgate.net |

These strategies provide a framework for the design and synthesis of novel this compound-based molecular hybrids with potentially enhanced therapeutic properties.

Chemical Reactivity and Mechanistic Investigations of Furothiazole

Fundamental Reaction Pathways

The fused bicyclic nature of furothiazole influences its reactivity, often leading to regioselective transformations. The electron-rich furan (B31954) ring and the electron-deficient thiazole (B1198619) ring contribute to a complex electronic profile, affecting the susceptibility of different positions to chemical attack.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The general mechanism involves the attack of the aromatic π-system on an electrophile to form a carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity ontosight.aiscielo.org.mxingentaconnect.comolemiss.edu. For this compound, the furan moiety is generally more electron-rich and thus more susceptible to electrophilic attack than the thiazole ring. Therefore, electrophilic substitution is expected to occur preferentially on the furan ring, likely at positions analogous to those favored in furan itself, such as the α-position (C2 or C5, depending on the specific this compound isomer). The exact regioselectivity will be influenced by the specific this compound isomer and the nature of the electrophile and any existing substituents. While specific experimental data for this compound's EAS reactions are limited in the provided search results, studies on related heterocycles suggest that electron-donating groups attached to the this compound system would activate the ring towards EAS, while electron-withdrawing groups would deactivate it masterorganicchemistry.com.

Nucleophilic Addition and Substitution Pathways

Nucleophilic aromatic substitution (NAS) typically occurs on electron-deficient aromatic rings bearing a good leaving group, often activated by electron-withdrawing substituents scribd.comleidenuniv.nlacs.org. The mechanisms generally involve an addition-elimination pathway, forming a Meisenheimer complex intermediate, or an elimination-addition (benzyne) pathway under specific conditions researchgate.net. In furothiazoles, nucleophilic attack might occur at positions activated by electron-withdrawing groups or at carbons adjacent to heteroatoms that can stabilize negative charge. Substitution reactions could also occur if a suitable leaving group is present on the ring system. The specific reactivity would depend heavily on the substitution pattern of the this compound derivative. For instance, studies on related fused heterocycles indicate that electron-withdrawing groups enhance susceptibility to nucleophilic attack acs.org.

Radical Reactions Involving this compound

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps masterorganicchemistry.comresearchgate.netaidic.ittechbriefs.com. These reactions often involve homolytic bond cleavage, leading to highly reactive radical intermediates. For this compound, radical substitution could occur on the ring system or at substituents. For example, free-radical halogenation of aromatic compounds is a known process aidic.it. The presence of the furan and thiazole rings might influence the stability of radical intermediates formed on the this compound core, thereby directing the regioselectivity of radical attack. Specific experimental data on radical reactions of this compound itself were not detailed in the search results, but studies on related systems indicate that radical addition to double bonds or substitution reactions are common techbriefs.comthermofisher.com.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic product nih.govhal.scienceprinceton.eduumcs.pl. The this compound system, containing unsaturated bonds within its heterocyclic rings, can potentially participate in various cycloaddition reactions. For instance, Diels-Alder reactions ([4+2] cycloadditions) and 1,3-dipolar cycloadditions are common pathways for forming five- and six-membered rings nih.govhal.scienceumcs.pl. The specific reactivity of this compound in cycloadditions would depend on whether it acts as a diene, dienophile, or 1,3-dipole, which is dictated by its electronic structure and the nature of the reaction partner. Theoretical studies on related c-annulated furans, including furo[3,4-d]thiazoles, have explored their Diels-Alder reactions, suggesting that the electronic properties of the this compound system can influence its participation in such transformations acs.org.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into reaction rates, mechanisms, and the energy changes involved.

Advanced Spectroscopic and Structural Elucidation of Furothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the electronic environment and connectivity of nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive 1D NMR (¹H, ¹³C, etc.) Chemical Shift Assignments

¹H NMR Spectroscopy: ¹H NMR spectra provide information about the number of different types of protons in a molecule, their relative abundance (integration), and their neighboring protons (multiplicity and coupling constants). For furothiazole systems, ¹H NMR would reveal signals corresponding to:

Furan (B31954) ring protons: These typically appear in the aromatic region (around δ 6.5–8.0 ppm), with their specific shifts influenced by the fusion to the thiazole (B1198619) ring and any substituents.

Thiazole ring protons: Protons directly attached to the thiazole ring would also resonate in the aromatic or heteroaromatic region, with their positions dictated by the electronic effects of the sulfur and nitrogen atoms, as well as the fused furan ring.

Protons on substituents: Signals from alkyl, aryl, or other functional groups attached to the this compound core would appear in their characteristic chemical shift ranges. For instance, methyl groups might appear as singlets around δ 2.0–3.0 ppm, while protons adjacent to electronegative atoms (like oxygen in the furan ring) would be deshielded.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in the this compound structure would give rise to a distinct signal.

Aromatic/Heteroaromatic Carbons: Carbons within the furan and thiazole rings typically resonate in the δ 100–160 ppm range. Carbons directly bonded to heteroatoms (oxygen, nitrogen, sulfur) or involved in double bonds are particularly diagnostic.

Carbonyl Carbons: If present in substituents or fused rings, carbonyl carbons (C=O) typically appear significantly downfield, often in the δ 160–220 ppm range.

Aliphatic Carbons: Carbons in saturated substituents would resonate in the upfield region (δ 0–60 ppm).

While specific assignments for the parent this compound are not detailed in the provided snippets, studies on related furo[2,3-d]thiazole (B11771582) and furo[3,2-d]thiazole derivatives indicate characteristic chemical shifts for ring protons and carbons, as well as for common functional groups. For example, IR spectroscopy data for related compounds show C-O stretching bands for the furan ring around 1030-1080 cm⁻¹ canterbury.ac.nz.

2D NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity in complex molecules like furothiazoles.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are vicinally or geminally coupled. This helps in tracing proton networks within the this compound structure.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). This is essential for assigning ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (¹H-¹³C long-range correlations). This technique is critical for establishing connectivity across the fused ring system and assigning quaternary carbons, which are often challenging to identify otherwise. For instance, HMBC can confirm the fusion points between the furan and thiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are spatially close, even if they are not directly bonded or coupled. This is useful for determining relative stereochemistry and confirming spatial proximity of different parts of the molecule.

Studies on various fused heterocycles, including those containing furan and thiazole moieties, frequently employ these 2D NMR techniques to confirm proposed structures and assign all signals ontosight.aimdpi.comacs.orgnih.govresearchgate.netgrowingscience.com.

Advanced NMR for Dynamic Processes (e.g., VT-NMR, EXSY)

For complex heterocyclic systems, dynamic processes such as restricted rotation around bonds, tautomerism, or conformational changes can be investigated using advanced NMR techniques.

VT-NMR (Variable Temperature NMR): By acquiring NMR spectra at different temperatures, researchers can study processes that are temperature-dependent. For furothiazoles, VT-NMR could potentially reveal information about the energy barriers to rotation around exocyclic bonds or conformational preferences of the fused ring system.

EXSY (Exchange Spectroscopy): EXSY experiments are used to detect chemical exchange between different molecular sites. This can be applied to study tautomeric equilibria or proton exchange processes within the this compound structure.

While specific applications of these advanced techniques to this compound are not detailed in the provided snippets, they are standard tools for characterizing dynamic behavior in complex organic molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in its vibrational modes (stretching and bending of bonds). Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound compounds, key IR absorptions would typically include:

C-H stretching: Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic and heteroaromatic rings typically occur in the 1500–1650 cm⁻¹ region.

C-O stretching: The furan ring's C-O stretching vibrations are often observed in the 1000–1300 cm⁻¹ range, sometimes appearing as strong bands.

C-S stretching: While often weaker and in the fingerprint region, C-S vibrations from the thiazole ring can also be present.

Carbonyl stretching: If carbonyl groups are present as substituents or in fused rings, they would exhibit strong absorptions, typically between 1650–1750 cm⁻¹ mdpi.comrsc.orgcore.ac.ukijpsonline.com.

The "fingerprint region" (below 1400 cm⁻¹) contains complex patterns unique to each molecule, aiding in identification and comparison with known spectra asianpubs.orgmaynoothuniversity.ie.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy complements IR by probing vibrational modes through inelastic scattering of monochromatic light. It is particularly useful for detecting vibrations that involve changes in polarizability, such as symmetric C=C stretches in aromatic rings.

Raman Spectroscopy: For furothiazoles, Raman spectra would provide complementary information to IR, potentially highlighting ring vibrations or specific functional groups with strong Raman activity. Characteristic bands for aromatic C=C stretching are often observed around 1580 cm⁻¹ canterbury.ac.nz.

SERS (Surface-Enhanced Raman Spectroscopy): SERS can significantly enhance Raman signals for analytes adsorbed onto nanostructured metal surfaces. While not typically a primary method for initial structural elucidation of a pure compound, it can be used for trace analysis or for studying interactions with surfaces.

The search results indicate that vibrational spectroscopy (IR and Raman) is routinely used in conjunction with NMR for the comprehensive characterization of synthesized heterocyclic compounds, including those with fused furan and thiazole rings mdpi.comrsc.orgijpsonline.comresearchgate.net.

List of Compounds Mentioned in Search Results:

Furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivatives researchgate.net

Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate ontosight.ai

Tetrahydrofuro[2,3-d]thiazole derivatives canterbury.ac.nz, researchgate.net

Furo[3,2-g]thiazolo[2′,3′:2,3]pyrimido[1,6-a]quinazoline derivatives mdpi.com

Furo[3,2-g]chromeno[2,3-b] canterbury.ac.nzresearchgate.netthiazole[5,4-e]pyridine-2,10(3H)-dione (MFCTP) rsc.org

Furo[2,3-d]pyrimidine derivatives acs.org, nih.gov, core.ac.uk, maynoothuniversity.ie

Furo[3,2-e] ontosight.aimdpi.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives acs.org, nih.gov

Pyridofuropyrimidines mdpi.com

Benzofuro[3,2-d]pyrimidine derivatives ijpsonline.com

this compound derivatives (general mention) researchgate.net, researchgate.net

Furo[2,3-d]pyrimidines-2,4[1H,3H]-diones core.ac.uk, maynoothuniversity.ie

Furo[3,4-d]-1,3-thiazoles researchgate.net

Naphtho[2,1-b]furo[3,2-d]pyrimidines, naphtho[2,1-b]furo[3',2':4,5]pyrimido[1,2-b]benzothiazole growingscience.com

1,3-Benzazoles mdpi.com

Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivatives acs.org

Furans nih.gov

Chromones asianpubs.org

Benzothiazoles ontosight.ai, rsc.org, growingscience.com

Pyrazoles anadolu.edu.tr

Pyrimidines researchgate.net, mdpi.com, nih.gov

Quinazolines mdpi.com

Thiazoles researchgate.net, canterbury.ac.nz, anadolu.edu.tr, asianpubs.org, researchgate.net, osi.lv

Triazoles acs.org, nih.gov, researchgate.net

Azepines google.com

Pyridines mdpi.com, osi.lv, growingscience.com, eurjchem.com

Pyrazines mdpi.com

Piperidines google.com

Morpholines asianpubs.org, google.com

Indoles google.com

Quinolines acs.org, google.com

Nitriles mdpi.com, eurjchem.com

Carbonyl compounds (general) mdpi.com, mdpi.com, rsc.org, core.ac.uk, ijpsonline.com, maynoothuniversity.ie

Amides ontosight.ai

Esters ontosight.ai, mdpi.com

Alcohols canterbury.ac.nz, acs.org

Amines ontosight.ai, acs.org, mdpi.com, nih.gov, ijpsonline.com

Carboxylic acids ontosight.ai, researchgate.net, ijpsonline.com

Phenols eurjchem.com

Halides (Chloro, Fluoro) acs.org, osi.lv, eurjchem.com

Nitro compounds ijpsonline.com

Sulfur-containing compounds (Thioethers, Thiones, Sulfides) rsc.org, rsc.org, researchgate.net

Metal complexes (Ag, Sm, U) researchgate.net

Solvents (CDCl₃, DMSO-d₆, H₂O, etc.) canterbury.ac.nz, acs.org, distantreader.org, nih.gov, rsc.org, mdpi.com, rsc.org, core.ac.uk, rsc.org, maynoothuniversity.ie, researchgate.net, mdpi.com,

Tetramethylsilane (TMS) canterbury.ac.nz, acs.org, distantreader.org, nih.gov, mdpi.com, rsc.org, core.ac.uk, rsc.org,

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the mass, elemental composition, and structural information of compounds by ionizing them and separating the resulting ions based on their mass-to-charge ratio (m/z) pressbooks.pub. It provides a unique "chemical fingerprint" for substances slideshare.net.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for accurately determining the molecular formula of a compound libretexts.org. Unlike low-resolution mass spectrometers that provide masses to the nearest whole number, HRMS measures masses with high precision, often to several decimal places askthenerd.com. This accuracy allows for the differentiation between compounds that might have the same nominal mass but different elemental compositions libretexts.orgaskthenerd.com. The precise mass values of isotopes, which deviate slightly from their nominal integer masses, are utilized to distinguish between various possible molecular formulas libretexts.orgyoutube.com. For instance, compounds like CO₂, C₂H₄O, and C₃H₈ all have a nominal mass of 44, but their exact masses (43.9898, 44.0262, and 44.0626, respectively) can be readily distinguished by HRMS askthenerd.com. This capability is essential for identifying unknown compounds, impurities, or degradation products enovatia.com. Determining the molecular formula is often one of the initial steps in elucidating the structure of an unknown compound kg.ac.rs.

Fragmentation Pattern Analysis and Structural Deductions

In mass spectrometry, after ionization, molecules can fragment into smaller ions and neutral molecules savemyexams.com. The pattern of these fragments, known as the fragmentation pattern, provides valuable information about the molecule's structure savemyexams.com. By analyzing the masses of these fragments and their relative abundances, chemists can deduce the connectivity of atoms and identify functional groups within the molecule savemyexams.comyoutube.com. For example, the fragmentation patterns can help confirm the repeat unit chemistry, end groups, and backbone connectivity of complex molecules lcms.cz. Understanding these patterns is key to structural deductions, allowing for the identification of structural isomers and the elucidation of molecular architecture youtube.comlcms.cz.

Tandem Mass Spectrometry (MS/MS) for Complex Structures

Tandem mass spectrometry (MS/MS), also referred to as MS², involves performing two or more stages of mass analysis with a fragmentation step in between labmanager.comwikipedia.org. This technique is particularly powerful for analyzing complex molecules labmanager.comwikipedia.org. In MS/MS, precursor ions are isolated, subjected to fragmentation (e.g., via collision-induced dissociation, CID), and the resulting product ions are then analyzed labmanager.comwikipedia.orgslideshare.net. This process yields detailed structural insights, enabling the identification of isobaric compounds, modifications, and sequence information for peptides and proteins labmanager.comwikipedia.org. MS/MS is indispensable for structural elucidation, providing high-resolution structural information that can be more reliable than methods relying solely on isotope peak intensities kg.ac.rs. It allows for the confirmation of repeat unit chemistry, end group determination, and backbone connectivity, which are crucial for understanding complex structures lcms.cz. Furthermore, MS/MS data can significantly improve the reliability of molecular formula determination by taking fragment peak masses into account, outperforming methods that only use isotope peak intensities kg.ac.rs.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, investigates the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum elte.huethz.ch. This interaction disturbs the electron distribution within a molecule, leading to electronic transitions from ground states to higher energy excited states elte.huadpcollege.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (π-π* transitions)

UV-Vis spectroscopy is a widely used analytical technique that provides information about a molecule's electronic structure and conjugation elte.huresearchgate.nettanta.edu.eg. When molecules absorb UV or visible light, electrons are promoted from occupied molecular orbitals (like σ, π, or n) to unoccupied antibonding orbitals (σ* or π) elte.huadpcollege.ac.inresearchgate.net. The most common and informative transitions in organic molecules occur between π and π orbitals (π→π* transitions) or between non-bonding (n) and π* orbitals (n→π* transitions) elte.huresearchgate.nettanta.edu.eg.

π→π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. They are typically strong (high molar extinction coefficient, ε) and occur in molecules with conjugated π systems, such as double or triple bonds elte.huresearchgate.netuomustansiriyah.edu.iq. The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is influenced by the extent of conjugation; increased conjugation leads to a decrease in the energy gap and a shift to longer wavelengths (red shift) elte.huuomustansiriyah.edu.iq.

n→π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), typically a lone pair on an atom like oxygen or nitrogen, to an antibonding π orbital. These transitions are generally weaker (lower ε) and require less energy than π→π* transitions, often appearing at longer wavelengths elte.huresearchgate.netuomustansiriyah.edu.iqmasterorganicchemistry.com.

The position and intensity of absorption bands in UV-Vis spectra are affected by factors such as solvent polarity, pH, temperature, and the presence of conjugation tanta.edu.eguomustansiriyah.edu.iq. For instance, polar solvents can cause shifts in absorption maxima: n→π* transitions often exhibit a blue shift (shorter wavelength) due to stabilization of the non-bonding electrons, while π→π* transitions may show a red shift (longer wavelength) due to stabilization of the π* orbital tanta.edu.eguomustansiriyah.edu.iq. UV-Vis spectroscopy is valuable for qualitative analysis, identifying functional groups, and determining conjugation within a molecule researchgate.netuomustansiriyah.edu.iq. Derivative UV-Vis spectroscopy can further enhance selectivity and resolve overlapping bands, aiding in the analysis of complex mixtures ijpras.comscholarsresearchlibrary.comijcrt.orgslideshare.net.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are phenomena related to the emission of light by molecules after excitation photonics.comberthold.com. Both involve absorbing higher-energy photons and emitting lower-energy photons, but they differ in the lifetime of the excited state and the spin multiplicity of the transitions photonics.comberthold.com.

Fluorescence : This occurs when a molecule absorbs light and is promoted to an excited singlet state. The molecule then rapidly returns to the ground state, emitting a photon. The excited states are short-lived (nanoseconds to microseconds) photonics.comberthold.com. Fluorescence emission is typically observed only while the excitation source is active berthold.com. This technique is widely used in biochemistry, materials science, and analytical chemistry for detection and quantification photonics.com.

Phosphorescence : This is a slower process that involves intersystem crossing from an excited singlet state to a lower-energy triplet state. The molecule then emits a photon as it returns to the ground state from the triplet state. Triplet states are longer-lived (microseconds to milliseconds or longer), leading to a delayed emission or "afterglow" that can persist after the excitation source is removed photonics.comberthold.com. Phosphorescence involves a change in spin multiplicity, making it a "spin-forbidden" transition, which contributes to its longer lifetime photonics.comberthold.com.

Studies of fluorescence and phosphorescence provide insights into a molecule's electronic structure, dynamics, and interactions with its environment photonics.com. These emission spectroscopies can complement absorption techniques by offering information about excited-state properties and molecular relaxation pathways scispace.com.

X-ray Crystallography

X-ray crystallography is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically analyzed to reconstruct the molecular structure.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the relative and absolute stereochemistry of chiral centers nih.govanu.edu.aulibretexts.org. This technique requires a high-quality single crystal of the compound. When X-rays interact with a crystal, they are diffracted according to Bragg's Law. The resulting diffraction pattern is recorded, and through complex computational analysis, the electron density map of the molecule is generated, revealing the arrangement of atoms anu.edu.auresearchgate.net.

For chiral this compound derivatives, single-crystal X-ray diffraction is crucial for establishing the absolute configuration of stereogenic centers. This is achieved by exploiting the phenomenon of anomalous dispersion, where certain elements scatter X-rays differently depending on the wavelength used and the handedness of the crystal structure researchgate.net. By analyzing specific diffraction intensities (Bijvoet differences), the absolute stereochemistry can be unambiguously assigned. This is particularly important in pharmaceutical research, where enantiomers can exhibit vastly different biological activities soton.ac.uk.

The data obtained from single-crystal X-ray diffraction is typically presented in a crystallographic information file (CIF) and includes parameters such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal lattice.

Space Group: A symbol describing the symmetry elements present in the crystal.

Atomic Coordinates: The precise fractional coordinates of each atom within the unit cell.

Bond Lengths and Angles: Derived from atomic coordinates, providing information about molecular geometry.

R-factor: A measure of the agreement between the observed and calculated diffraction data, indicating the quality of the structure determination.

Illustrative Data Table: Single-Crystal X-ray Diffraction Parameters

| Parameter | Value | Unit | Description |

| Unit Cell a | 10.50 | Å | Length of the 'a' crystallographic axis |

| Unit Cell b | 12.25 | Å | Length of the 'b' crystallographic axis |

| Unit Cell c | 15.80 | Å | Length of the 'c' crystallographic axis |

| Alpha Angle | 90.00 | deg | Angle between the 'b' and 'c' crystallographic axes |

| Beta Angle | 98.50 | deg | Angle between the 'a' and 'c' crystallographic axes |

| Gamma Angle | 90.00 | deg | Angle between the 'a' and 'b' crystallographic axes |

| Space Group | P2₁2₁2₁ | - | Crystal system and symmetry elements, indicating chirality |

| R-factor | 0.045 | - | Goodness-of-fit indicator for the determined structure |

| Z | 4 | - | Number of formula units per unit cell, relevant for density calculation |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characteristics

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing crystalline materials that are in powder form, making it highly valuable for characterizing bulk samples and identifying different solid-state forms rigaku.compmda.go.jprroij.com. Unlike single-crystal diffraction, PXRD does not require the growth of large, perfect crystals and is thus more amenable to routine analysis soton.ac.uk.

The PXRD pattern of a crystalline compound is a unique fingerprint, reflecting the arrangement of atoms in its crystal lattice. Different crystalline forms of the same compound, known as polymorphs, will exhibit distinct PXRD patterns due to their unique lattice structures rigaku.comresearchgate.net. Therefore, PXRD is essential for identifying and distinguishing between various polymorphic forms of this compound derivatives. Understanding polymorphism is critical, as different polymorphs can possess different physical properties such as solubility, melting point, and stability, which can significantly impact their performance, particularly in pharmaceutical applications rigaku.com. PXRD can also provide information on the degree of crystallinity and identify amorphous content within a sample rroij.com.

Key data from PXRD analysis includes:

Diffraction Pattern: A plot of diffraction intensity versus the scattering angle (2θ).

d-spacings: The distances between crystal lattice planes, calculated from the diffraction angles.

Relative Intensities: The strength of the diffracted beams, characteristic of each crystal form.

Illustrative Data Table: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assigned Polymorph |

| 15.2 | 5.83 | 100 | This compound Form A |

| 18.5 | 4.80 | 65 | This compound Form A |

| 22.1 | 4.02 | 80 | This compound Form A |

| 16.0 | 5.54 | 95 | This compound Form B |

| 20.3 | 4.37 | 70 | This compound Form B |

| 25.5 | 3.50 | 55 | This compound Form B |

Other Advanced Characterization Techniques

Beyond X-ray crystallography, other spectroscopic methods offer complementary insights into the structural and electronic properties of this compound compounds.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules jascoinc.comwikipedia.orgyoutube.com. This phenomenon, known as the Cotton effect, arises when a chromophore (a light-absorbing group) is in a chiral environment, such as being part of a chiral molecule or associated with a chiral center jascoinc.com.

For this compound derivatives that possess chirality, CD spectroscopy is invaluable for:

Confirming Chirality: Detecting the presence of chiral centers and confirming the optical activity of the sample.

Determining Absolute Configuration: While often complemented by X-ray crystallography, Vibrational CD (VCD) can also contribute to assigning absolute stereochemistry soton.ac.uk.

Assessing Enantiomeric Purity: Quantifying the ratio of enantiomers in a sample.

Conformational Analysis: Providing information about the three-dimensional structure and conformational changes of this compound compounds in solution, particularly useful for complex molecules or biomolecules wikipedia.orgnih.gov.

CD spectra are typically plotted as molar ellipticity ([θ]) against wavelength (nm).

Illustrative Data Table: Circular Dichroism (CD) Spectroscopy Data

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm²/dmol) | Potential Structural Feature |

| 210 | -15,000 | Indicative of a specific secondary structure element |

| 222 | -30,000 | Characteristic α-helix signal |

| 230 | +5,000 | Characteristic α-helix signal |

| 280 | +2,000 | Aromatic chromophore absorption |

| 350 | -1,000 | Specific chromophore transition in chiral environment |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect and characterize species that possess unpaired electrons utexas.eduwikipedia.org. These species include free radicals, transition metal ions in various oxidation states, and other paramagnetic centers utexas.edunih.gov. EPR spectroscopy is non-destructive and provides information about the electronic environment of these unpaired electrons.

For this compound compounds, EPR spectroscopy would be particularly relevant if:

Radical Intermediates are Formed: During chemical reactions or degradation processes, this compound molecules might form stable radical species. EPR can identify these radicals and provide insights into their structure and reactivity wikipedia.org.

Paramagnetic Metal Complexes are Involved: If this compound derivatives act as ligands for paramagnetic metal ions, EPR can characterize the metal center's electronic structure, coordination environment, and oxidation state nih.gov.

Material Properties are Studied: EPR can be used to probe defects or specific sites within this compound-containing materials.

The key parameters obtained from EPR spectra are the g-value , which relates to the magnetic field strength at which resonance occurs and provides information about the electronic environment, and hyperfine coupling constants (A) , which arise from the interaction of the unpaired electron with magnetic nuclei, providing detailed structural information about the surrounding atoms utexas.eduwikipedia.org.

Illustrative Data Table: Electron Paramagnetic Resonance (EPR) Spectroscopy Data

| Observed Species/Radical | g-value | Hyperfine Coupling (mT) | Assignment/Interpretation |

| Hypothetical this compound Radical | 2.0035 | A(H) = 0.5, A(N) = 0.2 | Organic radical with specific proton and nitrogen interactions |

| This compound-Metal Complex | 2.10 | g⊥ = 2.10, g∥ = 2.25 | Paramagnetic metal center with axial symmetry, coordinated by this compound |

Theoretical and Computational Chemistry of Furothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of furothiazole. These methods allow for a detailed examination of its electronic structure and reactivity.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of heterocyclic compounds like this compound. iaea.orgnih.gov DFT calculations, particularly using hybrid functionals such as B3LYP, have been successfully employed to determine the optimized molecular geometry, including bond lengths and angles, of related thiazole (B1198619) and furan (B31954) derivatives. semanticscholar.orgmdpi.comuctm.edu These studies reveal the planarity of the fused ring system and the specific bond characteristics that arise from the interplay between the furan and thiazole moieties. The calculated geometric parameters are often in good agreement with experimental data where available.

Table 1: Representative DFT Functionals Used in the Study of Thiazole Derivatives

| Functional | Description | Basis Set Examples |

| B3LYP | Becke, three-parameter, Lee–Yang–Parr hybrid functional | 6-311++G |

| CAM-B3LYP | Coulomb-attenuating method with long-range correction | 6-311++G |

| ωB97XD | Long-range corrected hybrid functional with empirical dispersion corrections | aug-cc-pvdz |

This table is interactive. You can sort and filter the data.

Ab Initio Methods for this compound Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to calculating the properties of molecules like this compound. nih.gov While computationally more demanding than DFT, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can offer highly accurate predictions of molecular properties. researchgate.net For related heterocyclic systems, ab initio calculations have been used to determine thermodynamic properties, such as enthalpies of formation and vibrational frequencies. nih.gov These calculations provide a fundamental understanding of the molecule's stability and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com

For various thiazole derivatives, the HOMO-LUMO gap has been calculated using DFT to assess their reactivity. researchgate.net A smaller energy gap suggests a greater ease of electronic transitions, which can correlate with increased chemical reactivity. wuxiapptec.com This analysis is instrumental in predicting how this compound might interact with other molecules and participate in chemical reactions. ajchem-a.com

Table 2: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

This table is interactive. You can sort and filter the data.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. youtube.com The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netmdpi.com

For heterocyclic molecules, MEP analysis helps to identify the locations of lone pairs on heteroatoms (like nitrogen and oxygen) as regions of negative potential, and acidic protons as regions of positive potential. mdpi.comreadthedocs.io This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's physical properties and biological activity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamics of this compound is essential for predicting its interactions with other molecules.

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. longdom.org Exploring the PES allows for the identification of stable conformers (local minima) and transition states that connect them. mdpi.comresearchgate.net For a rigid molecule like this compound, the PES exploration might focus on the orientation of substituents. For more flexible derivatives, conformational analysis becomes critical to identify the most stable arrangements of the molecule. researchgate.net Computational methods can systematically scan the PES to locate low-energy conformations, providing insights into the molecule's preferred shapes and the energy barriers between different conformations. longdom.orgresearchgate.net Molecular dynamics simulations have been employed to study the stability of complexes involving thiazole derivatives, providing insights into their binding interactions. rsc.orgnih.govnih.govrsc.org

Non Clinical Applications of Furothiazole

Catalysis and Organocatalysis

Role in Chemical Transformations

While direct applications of furothiazole in processes such as dye degradation are not extensively documented in the available literature, certain this compound derivatives have shown promise in chemical applications, particularly within the agrochemical sector. Studies have identified 3,5-disubstituted this compound-2-thiones as compounds exhibiting pesticidal activities joac.infoallduniv.ac.in. These derivatives represent a class of chemical entities where the this compound scaffold is modified to impart specific biological effects, aligning with its role in chemical transformations aimed at pest control. The synthesis and evaluation of such derivatives highlight the potential for this compound-based compounds to act as active agents in agricultural chemistry through targeted chemical modifications.

Analytical Chemistry and Sensing

The application of this compound in analytical chemistry and sensing is an area where direct evidence for this compound itself is limited. However, the broader chemical families to which this compound belongs, such as thiazole (B1198619) and furan (B31954) derivatives, have been investigated for sensing applications.

This compound as Chemical Probes (non-biological)

Directly utilizing this compound as a non-biological chemical probe is not prominently featured in the reviewed literature. While related thiazole derivatives, such as 2-(2′-aminophenyl)benzothiazole, have been employed as sensors for various cations and anions due to their binding capabilities researchgate.net, and other thiazole-based compounds have been developed as fluorescent probes for metal ions nih.govmdpi.comrsc.orgfrontiersin.org, specific applications of this compound in this capacity are not detailed. Similarly, the compound IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde), a thiazole derivative, has been studied in the context of quorum sensing, which is relevant to bacterial communication rather than direct chemical sensing of analytes frontiersin.org.

Development of this compound-Based Sensors for Chemical Analytes

The development of sensors specifically based on the this compound structure for detecting chemical analytes has not been a major focus in the provided research findings. However, significant research has been conducted on the development of electrochemical sensors for furazolidone (B1674277) , a related nitrofuran compound. These studies highlight the potential for nitro-furan and related heterocyclic structures in sensor technology. For instance, paper-based electrochemical sensors utilizing nanocomposites have been developed for furazolidone detection mdpi.com. Other research has focused on novel electrochemical sensors based on bimetal oxides for furazolidone detection, demonstrating its electrocatalytic properties and suitability for analytical applications mdpi.comnih.gov. While these studies are on furazolidone, they indicate the broader interest in furan-containing heterocycles within sensor development.